ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions in methanol, using methanesulfonic acid as a catalyst . The resulting intermediate is then reacted with piperazine and ethyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
Ethyl 4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate stands out due to its unique combination of a pyrazole ring and a piperazine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(5-methyl-1-phenylpyrazole-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-18(24)21-11-9-20(10-12-21)17(23)16-13-19-22(14(16)2)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
GGQBAMKEGZOYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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